Cas no 1438853-96-3 (5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide)

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide is a synthetic pyrazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyrazine core coupled with a 4-methylbenzyl carboxamide group, offering versatility in chemical modifications. This compound is valued for its role as an intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for precision-oriented synthetic workflows. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups enhances its utility in structure-activity relationship (SAR) studies. High purity and stability under standard conditions further support its use in research-scale applications.
5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide structure
1438853-96-3 structure
商品名:5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide
CAS番号:1438853-96-3
MF:C13H12N3OCl
メガワット:261.707
CID:3167856
PubChem ID:71655511

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • CHEMBL2397460
    • 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide
    • 5-chloro-N-(p-tolylmethyl)pyrazine-2-carboxamide
    • 1438853-96-3
    • インチ: InChI=1S/C13H12ClN3O/c1-9-2-4-10(5-3-9)6-17-13(18)11-7-16-12(14)8-15-11/h2-5,7-8H,6H2,1H3,(H,17,18)
    • InChIKey: PCNSKENQTMHWNL-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(CNC(C2=NC=C(N=C2)Cl)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 261.0668897Da
  • どういたいしつりょう: 261.0668897Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A099001768-1g
5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide
1438853-96-3 95%
1g
644.80 USD 2021-06-01
Chemenu
CM168434-1g
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide
1438853-96-3 95%
1g
$667 2023-03-04
Chemenu
CM168434-1g
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide
1438853-96-3 95%
1g
$720 2021-08-05

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide 関連文献

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamideに関する追加情報

Introduction to 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (CAS No. 1438853-96-3)

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular structure and potential biological activities. This compound, identified by the CAS number 1438853-96-3, has garnered attention due to its unique chemical properties and its relevance in the development of novel therapeutic agents. The presence of a chloro group and a pyrazine core makes it an intriguing candidate for further investigation in drug discovery.

The compound's structure, featuring a 5-chloro substituent on the pyrazine ring and an N-(4-methylbenzyl) moiety, suggests potential interactions with biological targets that could be exploited for therapeutic purposes. Pyrazine derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the chloro group can modulate these activities by affecting electronic and steric properties, making it a valuable scaffold for medicinal chemistry.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazine-based compounds. The< strong>5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide has been studied for its ability to interact with various enzymes and receptors, which could lead to the development of new drugs targeting neurological disorders, metabolic diseases, and other conditions. Its molecular framework allows for structural modifications that can enhance binding affinity and selectivity, crucial factors in drug design.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The combination of a chloro-substituted pyrazine ring and a benzylamino group provides multiple sites for functionalization, enabling the creation of a wide range of derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

Recent studies have highlighted the importance of< strong>5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide in the context of developing inhibitors for enzymes involved in cancer progression. The pyrazine core is known to disrupt key signaling pathways by inhibiting enzymes such as kinases and phosphodiesterases. The chloro group enhances the compound's ability to interact with these targets by increasing electron-withdrawing effects, thereby improving its inhibitory potency.

The benzylamino group in the molecule also contributes to its pharmacological profile by influencing solubility and metabolic stability. This feature is particularly important for drug candidates that need to exhibit good bioavailability and prolonged circulation time in vivo. By optimizing these structural elements, researchers can develop compounds that are both effective and suitable for therapeutic use.

In addition to its potential in oncology, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide has shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties, where it may act by modulating cytokine production and immune cell function. The compound's ability to interact with multiple biological pathways makes it a versatile tool for studying disease mechanisms and developing targeted therapies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazine core efficiently. These methods allow for precise control over molecular architecture, which is essential for achieving desired pharmacological outcomes.

Evaluation of< strong>5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide's biological activity often involves in vitro assays that measure interaction with specific targets. These assays help determine binding affinities, enzyme inhibition kinetics, and cellular responses. Preliminary results suggest that this compound exhibits significant activity against certain enzymes relevant to metabolic disorders, positioning it as a lead candidate for further development.

The development of new pharmaceuticals relies heavily on understanding how molecular structure influences biological activity. The< strong>5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide, with its well-defined framework and functional groups, offers a rich platform for such studies. By systematically modifying its structure and evaluating the impact on biological function, researchers can uncover novel mechanisms of action and identify new therapeutic opportunities.

In conclusion, 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (CAS No.< strong>1438853-96-3) represents a promising compound in pharmaceutical research due to its unique chemical properties and potential biological activities. Its structural features make it an attractive scaffold for drug discovery, particularly in areas such as oncology and anti-inflammatory therapy. Continued investigation into this molecule holds promise for advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.

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